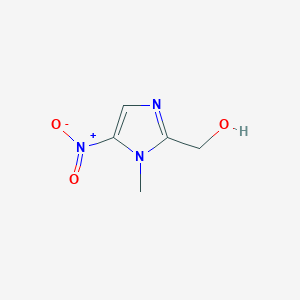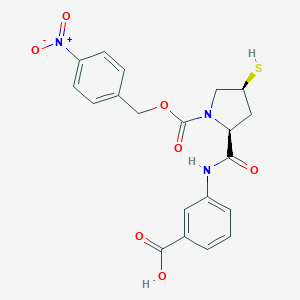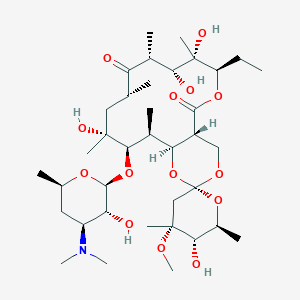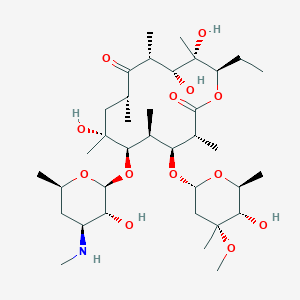
Erythronolide B
Übersicht
Beschreibung
Erythronolide B is a complex polyol with the molecular formula C21H38O7 . It is a non-toxic natural product useful for drug discovery research, particularly antibiotic drug discovery .
Synthesis Analysis
The synthesis of Erythronolide B involves an enzyme-promoted reaction of propionylCoA with methylmalonylCoA . This generates 83 enantioselectively. Diastereoselective reduction then delivers the b-hydroxy thioester 84 . The first total synthesis of Erythronolide B adopted a convergent absolute asymmetric strategy designed to provide 88 by the union of two homochiral segments, a nucleophile 89 and an electrophile 90 .Molecular Structure Analysis
The molecular structure of Erythronolide B is characterized by a 14-membered macrolide ring . High-resolution structural images of portions of the 6-deoxyerythronolide B synthase have provided a platform for interpreting biochemical data .Chemical Reactions Analysis
In contrast with fatty acid biosynthesis, dehydration and conjugate reduction of the resulting α,β-unsaturated thioester does not precede Claisen condensation with a second equivalent of methylmalonylCoA during the biosynthesis of the seco acid precursor 87 of the macrolide 6-deoxyerythronolide B . The resulting β-ketothioester 85 is reduced to a β-hydroxyester 86 that reacts with additional methylmalonylCoA and NADPH to generate 87 .Physical And Chemical Properties Analysis
Erythronolide B has physical and chemical properties that are characterized by its molecular formula C21H38O7 .Wissenschaftliche Forschungsanwendungen
Gene Cloning and Biosynthesis Pathway Studies
- Erythronolide B plays a crucial role in the biosynthesis of erythromycin, a significant antibiotic. Research has focused on cloning genes related to its biosynthesis pathway. Vara et al. (1989) cloned genes from Saccharopolyspora erythraea, which are responsible for the formation of deoxysugars attached to erythronolide B, an intermediate in erythromycin biosynthesis (Vara et al., 1989).
New Erythromycin Biosynthetic Gene Clusters
- Identification of new erythromycin biosynthetic gene clusters in unique microorganisms has been a focus. Chen et al. (2014) discovered a new erythromycin biosynthetic gene cluster in Actinopolyspora erythraea YIM90600, an extremophile, which revealed novel erythromycin metabolites and proposed biosynthetic pathways for them, including erythronolide derivatives (Chen et al., 2014).
Structural Analysis and Derivatives
- Understanding erythronolide B's structure and derivatives is crucial for developing new antibiotics. Egan et al. (1973) analyzed the solution conformation of erythronolide B and its derivatives, contributing to the understanding of its structural and functional properties (Egan et al., 1973).
Macrolide Diversification
- Erythronolide B has been utilized in macrolide diversification studies. Zhang et al. (2007) characterized the erythronolide mycarosyltransferase EryBV and its utility in macrolide diversification, which is significant for developing new antibiotic variants (Zhang et al., 2007).
Erythronolide Production in Engineered E. coli
- There has been progress in producing erythronolide B in engineered strains of E. coli, opening new possibilities for antibiotic production. Pfeifer et al. (2001) successfully engineered E. coli to convert propionate into 6-deoxyerythronolide B, demonstrating an alternative production method for erythronolide B (Pfeifer et al., 2001).
Zukünftige Richtungen
Future directions in the study of Erythronolide B include the development of more sophisticated and efficient biosynthetic engineering of complex polyketide natural products . There is also potential for further exploration of the synthetic space through different programs and experimental realization of the synthesis .
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,17+,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRGCCVTUPRFQ-HWRKYNCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythronolide B | |
CAS RN |
3225-82-9 | |
| Record name | 12-Deoxyerythronolide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3225-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-ERYTHRONOLIDE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8F3GHM6EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)


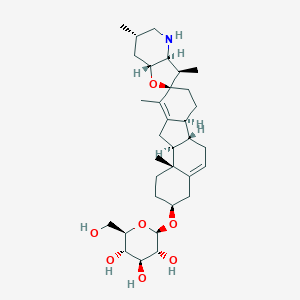

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)

